3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one
Description
This compound belongs to the pyrimido[4,5-b]quinoline class, characterized by a fused pyrimidine-quinoline scaffold. The 2-sulfanyl (thiol) group at position 2 and the 2-methylphenyl substituent at position 3 distinguish it structurally (Figure 1). Its synthesis typically involves acylation of intermediates with acid chlorides or condensation reactions, as described in early methodologies .
Properties
IUPAC Name |
3-(2-methylphenyl)-2-sulfanylidene-6,7,8,9-tetrahydro-1H-pyrimido[4,5-b]quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c1-11-6-2-5-9-15(11)21-17(22)13-10-12-7-3-4-8-14(12)19-16(13)20-18(21)23/h2,5-6,9-10H,3-4,7-8H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFGQVPYRLXXRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)C3=C(NC2=S)N=C4CCCCC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one typically involves the condensation of 2-aminobenzamide with an aldehyde or ketone, followed by cyclization. One common method involves the use of visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes under visible light irradiation, using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the use of green and efficient synthetic methods, such as the one mentioned above, could be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential antitumor and anticonvulsant activities.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Inhibiting specific enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors on cell surfaces, leading to changes in cellular functions.
DNA Intercalation: Intercalating into DNA, thereby affecting DNA replication and transcription.
Comparison with Similar Compounds
Antitumor Activity
- 2-(2-Hydroxyethylamino)-7-methyl-pyrimido[4,5-b]quinolin-4(3H)-one (3h): Exhibits potent antitumor activity with IC50 values of 0.17 µM (MCF-7) and 2.00 µM (HeLa). Its hydroxyethylamino group enhances kinase inhibition (FAK: −43%, CDKI: −40%) and apoptosis induction (33% early, 140% late apoptosis at 10 µM) .
- 9-Methyl-2-(4-phenylpiperazin-1-yl)pyrimido[4,5-b]quinoline-4-ol (4g): The phenylpiperazinyl group improves solubility and receptor interaction, though biological data is unspecified .
Antifungal Activity
- D13 (5-(3,4-dihydroxyphenyl)-8,8-dimethyl-2-(methylthio)-tetrahydropyrimidoquinoline-dione): Shows MIC90 values of 1–4 µg/mL against Candida spp. due to CYP51 binding. The methylthio group contributes to lipophilicity and target affinity .
- Target Compound: The 2-sulfanyl group (vs.
Anti-inflammatory Activity
- 2-(Pyridin-3-yl)-5-(4-methoxyphenyl)-tetrahydropyrimidoquinolin-4-amine (9b): Demonstrates prostaglandin inhibition (35–45% edema reduction) with minimal ulcerogenicity. The 4-methoxyphenyl group enhances selectivity .
Key Observations :
- Amine-substituted derivatives (e.g., 3h, 4g) generally exhibit lower melting points compared to diones (D13) or aminopyrimidines (5a,b), likely due to reduced crystallinity.
- One-pot syntheses (e.g., D13) offer higher yields (>60%) versus multi-step acylation (target compound) .
Substituent Effects on Activity
- Position 2: Sulfanyl (Target): Potential for disulfide bonding or metal coordination. Methylthio (D13): Enhances lipophilicity and CYP51 binding . Amino/Hydroxyethylamino (3h, 5a,b): Improve solubility and kinase inhibition .
- Position 3 :
Molecular Modeling and Binding Interactions
Biological Activity
The compound 3-(2-methylphenyl)-2-sulfanyl-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-4(3H)-one is a member of the pyrimidine and quinoline family, which has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₈H₁₈N₄OS
- Molecular Weight : 342.43 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit various biological activities including:
- Anticancer Activity : Several derivatives have shown promising results against various cancer cell lines.
- Antibacterial Activity : Compounds in this class have demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
- Antiviral Activity : Some studies suggest potential antiviral properties against specific viruses.
Anticancer Activity
Numerous studies have explored the anticancer properties of pyrimidine derivatives. For instance:
- Case Study : A derivative similar to the compound was tested against breast cancer cell lines (MCF-7) and hepatocellular carcinoma (HepG2). The IC50 values ranged from 45 to 97 nM for MCF-7 and 48 to 90 nM for HepG2 cells, indicating significant cytotoxic activity compared to standard treatments like sorafenib (IC50: 144 nM) .
| Compound ID | Cell Line | IC50 (nM) |
|---|---|---|
| 14 | MCF-7 | 45 ± 1.6 |
| 15 | HepG2 | 48 ± 0.69 |
| Sorafenib | MCF-7 | 144 |
Antibacterial Activity
The antibacterial efficacy of related compounds has been documented extensively:
- Study Findings : A related compound exhibited inhibition zones of up to 25 mm against Klebsiella pneumoniae and Staphylococcus aureus when tested in vitro . This suggests a strong potential for developing new antibacterial agents from this chemical class.
| Bacteria | Inhibition Zone (mm) |
|---|---|
| Klebsiella pneumoniae | 25 |
| Staphylococcus aureus | 24 |
Antiviral Activity
The antiviral potential of pyrimidine derivatives has also been explored:
- Research Insights : Certain derivatives showed significant inhibition of viral growth in vitro with low cytotoxicity values. For example, compounds with specific substituents on the anilide ring demonstrated enhanced antiviral activity correlated with increased lipophilicity .
The biological activities of these compounds can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Many derivatives act as inhibitors of key enzymes involved in cancer cell proliferation and bacterial cell division.
- Interference with DNA/RNA Synthesis : Some compounds disrupt nucleic acid synthesis in pathogens or cancer cells.
- Induction of Apoptosis : Certain derivatives promote programmed cell death in malignant cells.
Q & A
Q. What are the common synthetic strategies for preparing 3-(2-methylphenyl)-2-sulfanylpyrimido[4,5-b]quinolin-4-one derivatives?
The synthesis typically involves multi-step reactions, starting with cyclocondensation of substituted quinoline precursors with thiourea derivatives. For example, intermediates like 6,7,8,9-tetrahydroquinoline cores are functionalized via nucleophilic substitution at the 2-position using thiol-containing reagents (e.g., 2-methylphenylthiol) under basic conditions . Key steps include:
- Cyclization : Controlled heating (80–120°C) in polar aprotic solvents (e.g., DMF) with catalysts like InCl₃ to promote ring closure .
- Sulfanyl group introduction : Reaction with Lawesson’s reagent or thiourea derivatives to install the 2-sulfanyl moiety .
Analytical validation : Confirm purity via HPLC (>95%) and structural identity via ¹H/¹³C NMR (e.g., δ 2.43 ppm for methyl groups) and HRMS .
Q. How do substituents at the 2-sulfanyl and 3-(2-methylphenyl) positions influence the compound’s physicochemical properties?
Substituents modulate solubility, stability, and reactivity:
- 2-Sulfanyl group : Enhances hydrogen bonding capacity, affecting solubility in polar solvents (e.g., DMSO). Stability studies under oxidative conditions (H₂O₂, 25°C) show gradual sulfoxide formation, requiring inert storage .
- 3-(2-Methylphenyl) : The methyl group increases lipophilicity (logP ~3.2), as calculated via XLogP3, impacting membrane permeability in biological assays .
Methodological tip : Use computational tools (e.g., COSMO-RS) to predict solubility and partition coefficients during structural optimization .
Advanced Research Questions
Q. How can conflicting data on the antimicrobial activity of this compound be resolved?
Discrepancies in MIC values (e.g., 2–16 µg/mL against S. aureus) may arise from:
- Strain variability : Use standardized CLSI protocols with ATCC reference strains.
- Compound purity : Validate via orthogonal methods (HPLC, LC-MS) to rule out degradation products .
- Assay conditions : Optimize solvent (DMSO ≤1% v/v) and pH (7.4) to prevent false negatives. SAR studies suggest replacing the 2-sulfanyl group with sulfonamide enhances Gram-negative activity .
Q. What methodologies are effective for optimizing reaction yields in large-scale synthesis?
- Microwave-assisted synthesis : Reduces reaction time (5–30 min vs. 24 hr conventional) with InCl₃ catalysis, achieving yields >80% .
- Solvent selection : Use ethanol/water mixtures for greener processes without compromising yield (75–82%) .
- Catalyst screening : Test Lewis acids (ZnCl₂, FeCl₃) to identify cost-effective alternatives to InCl₃ .
Data-driven optimization : Employ DoE (Design of Experiments) to model temperature, catalyst loading, and solvent ratios .
Q. How can computational chemistry aid in predicting the compound’s binding affinity for kinase targets?
- Docking studies : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., CDK2). The 2-sulfanyl group forms hydrogen bonds with Lys89, while the 3-(2-methylphenyl) engages in hydrophobic interactions .
- MD simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories (GROMACS). Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .
Validation : Compare predictions with experimental IC₅₀ values from kinase inhibition assays .
Key Recommendations for Researchers
- Prioritize structural characterization via X-ray crystallography to resolve ambiguities in tautomeric forms .
- Explore fluorinated analogs to enhance metabolic stability in pharmacokinetic studies .
- Use high-throughput screening to identify off-target effects in kinase panels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
